molecular formula C15H12BrN3O B5613850 N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]pyridine-4-carbohydrazide

N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]pyridine-4-carbohydrazide

Cat. No.: B5613850
M. Wt: 330.18 g/mol
InChI Key: KIVRJAPVORJLJS-FJYMYNMMSA-N
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Description

N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]pyridine-4-carbohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a phenyl group, and a pyridine ring, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]pyridine-4-carbohydrazide typically involves the reaction of pyridine-4-carbohydrazide with an appropriate bromo-phenylprop-2-en-1-ylidene precursor. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may require heating to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the bromine-containing intermediates.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]pyridine-4-carbohydrazide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted pyridine-4-carbohydrazide derivatives .

Scientific Research Applications

N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]pyridine-4-carbohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]pyridine-4-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]pyridine-4-carbohydrazide include:

  • N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]nicotinohydrazide
  • N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide.

Uniqueness

What sets N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]pyridine-4-carbohydrazide apart is its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3O/c16-14(10-12-4-2-1-3-5-12)11-18-19-15(20)13-6-8-17-9-7-13/h1-11H,(H,19,20)/b14-10-,18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIVRJAPVORJLJS-FJYMYNMMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C=NNC(=O)C2=CC=NC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C=N/NC(=O)C2=CC=NC=C2)\Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301329371
Record name N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]pyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301329371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26665568
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

24247-54-9
Record name N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]pyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301329371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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